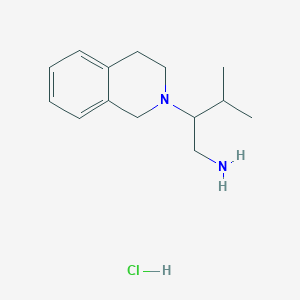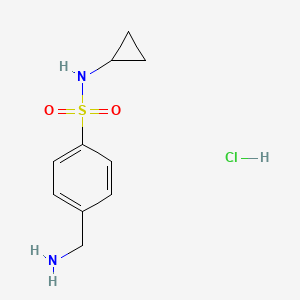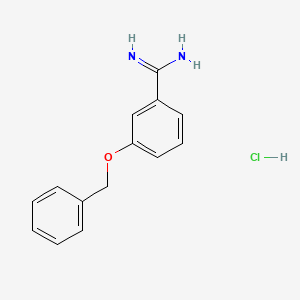
4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
The compound “4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a phenyl group at the 1-position and a carboxylic acid group at the 3-position. Additionally, a 2-methoxyethoxy group is attached to the 4-position of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, a five-membered aromatic ring containing two nitrogen atoms, and various functional groups attached to it. The exact structure would depend on the specific locations of these substitutions .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and ether groups would likely make it polar and potentially capable of forming hydrogen bonds .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on derivatives of pyrazole carboxylic acids has contributed significantly to the field of organic chemistry, focusing on the synthesis and characterization of various compounds. For instance, Kasımoğulları and Arslan (2010) synthesized substitute pyrazole dicarboxylic acid derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, characterizing them using NMR, Mass, FTIR, and elemental analysis Kasımoğulları & Arslan, 2010. Similar studies have focused on synthesizing and characterizing acylamides and pyrazoline derivatives to explore their potential applications in various fields, including material science and pharmacology Agekyan & Mkryan, 2015; Patel et al., 2013.
Molecular Conformation and Hydrogen Bonding
The study of molecular conformation and hydrogen bonding in pyrazole derivatives has revealed complex hydrogen-bonded framework structures, contributing to our understanding of molecular interactions and structural chemistry Asma et al., 2018.
Nonlinear Optical Properties
Research into the nonlinear optical properties of pyrazole derivatives has identified compounds with potential applications in the development of new optical materials. Tamer et al. (2015) investigated the nonlinear optical activity of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, highlighting the importance of molecular orbital energy gaps Tamer et al., 2015.
Organized Assemblies and Ion Interactions
Zheng et al. (2013) explored the anion-directed organized assemblies of protonated pyrazole-based ionic salts, providing insights into the design of materials with specific ion interaction properties Zheng et al., 2013.
Mecanismo De Acción
Mode of Action
- The compound exhibits anesthetic or numbing action due to its structural similarity to anesthetic agents like procaine and tetracaine . It acts peripherally by anesthetizing and reducing the activity of vagal stretch receptors or nerve fibers in the respiratory passages, lungs, and pleura. These receptors are involved in the cough reflex . By desensitizing lung and pleural tissues, it reduces the activity of the cough reflex, providing symptomatic relief for coughing .
Pharmacokinetics
- The compound’s absorption depends on its formulation (e.g., oral administration). It may undergo hydrolysis or other metabolic processes. It likely distributes to lung tissues and pleura due to its local action. Plasma butyrylcholinesterase (BChE) hydrolyzes benzonatate to the major metabolite 4-(butylamino)benzoic acid (BABA) . Elimination pathways and half-life are not well-documented.
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-methoxyethoxy)-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-18-7-8-19-11-9-15(14-12(11)13(16)17)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDCACPEPGHRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(8-Benzyl-2,4-dioxo-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1519482.png)
![N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B1519484.png)


![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride](/img/structure/B1519491.png)
![3-(Chloromethyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519493.png)
![2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1519495.png)

![4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519497.png)

amine hydrochloride](/img/structure/B1519499.png)
